molecular formula C20H24N4O4 B12393898 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione

Cat. No.: B12393898
M. Wt: 384.4 g/mol
InChI Key: ROZRZRSHNGDJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a cell-permeable far-red fluorescent DNA dye that can be used in live or fixed cells. This compound is often used in combination with other fluorescent labels such as GFP or FITC .

Preparation Methods

The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves multiple steps. One of the common synthetic routes includes the reaction of tetrachlorophthalic anhydride with dimethylaminoethylamine under specific conditions. This reaction is followed by several purification steps to obtain the final product . Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a fluorescent probe for studying DNA interactions In biology, it is employed in flow cytometry and fluorescent microscopy to examine cellular DNAAdditionally, it is used in various industrial applications where fluorescent labeling is required .

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation allows the compound to fluoresce under specific wavelengths of light, making it useful for imaging and analysis. The molecular targets include DNA strands, and the pathways involved are primarily related to fluorescence emission and detection .

Comparison with Similar Compounds

1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its far-red fluorescence and cell permeability. Similar compounds include other anthracenedione derivatives such as 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione and benzenemethanol, α-[1-(methylamino)ethyl]-. These compounds share some structural similarities but differ in their specific applications and fluorescence properties .

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

1,5-dihydroxy-4,8-bis[2-(methylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C20H24N4O4/c1-21-7-9-23-11-3-5-13(25)17-15(11)19(27)18-14(26)6-4-12(16(18)20(17)28)24-10-8-22-2/h3-6,21-26H,7-10H2,1-2H3

InChI Key

ROZRZRSHNGDJJJ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNC

Origin of Product

United States

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